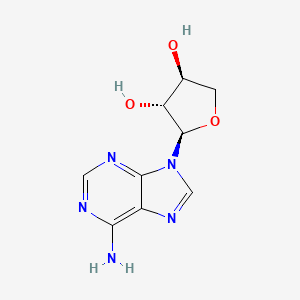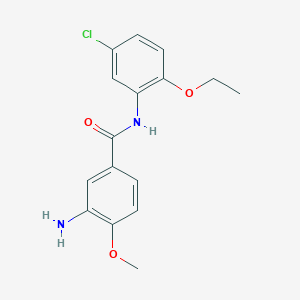![molecular formula C6H9NO2 B12999445 1-Azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1423024-97-8](/img/structure/B12999445.png)
1-Azabicyclo[3.1.0]hexane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[3.1.0]hexane-6-carboxylic acid is a heterocyclic compound characterized by a bicyclic structure containing a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[3.1.0]hexane-6-carboxylic acid can be achieved through various methods. One common approach involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst . This method allows for the formation of either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates with high diastereoselectivity .
Industrial Production Methods: Industrial production methods for this compound often involve the use of transition metal-catalyzed reactions. For example, the Ru(II)-catalyzed intramolecular cyclopropanation of alpha-diazoacetates has been employed to produce 6,6-dimethyl-3-azabicyclo[3.1.0]hexane . This method is efficient and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Cyclopropanation: The compound can be synthesized through cyclopropanation reactions involving diazo compounds and transition metal catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Cyclopropanation: Ethyl diazoacetate and dirhodium(II) catalysts are commonly used.
Oxidation and Reduction:
Major Products: The major products formed from these reactions include various diastereomers of 3-azabicyclo[3.1.0]hexane-6-carboxylates .
Scientific Research Applications
1-Azabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes and receptors in a manner that can modulate their activity . For example, it has been shown to inhibit certain proteases, making it a potential candidate for antiviral and anticancer therapies .
Comparison with Similar Compounds
1-Azabicyclo[3.1.0]hexane-6-carboxylic acid can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane Derivatives: These compounds share a similar bicyclic structure and are used in various pharmaceutical applications.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is used in the synthesis of antiviral medications and shares similar synthetic routes.
Ficellomycin and Azinomycins: These natural products contain a similar azabicyclic hexane pharmacophore and are used in biological studies.
Properties
CAS No. |
1423024-97-8 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-azabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-4-2-1-3-7(4)5/h4-5H,1-3H2,(H,8,9) |
InChI Key |
KFGGSPMZCYBUQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(N2C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Pyridazin-3-yl)-2-thia-6-azaspiro[3.3]heptane](/img/structure/B12999366.png)
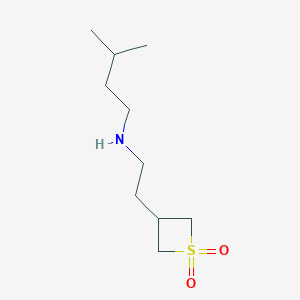



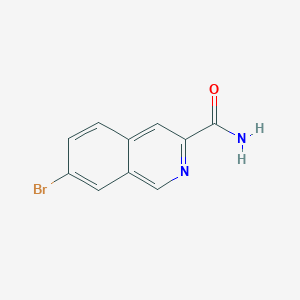

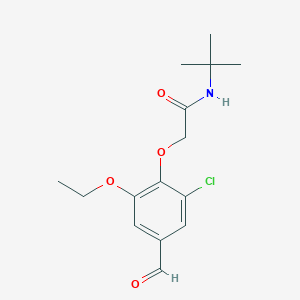


![1-(4-Bromophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12999437.png)

